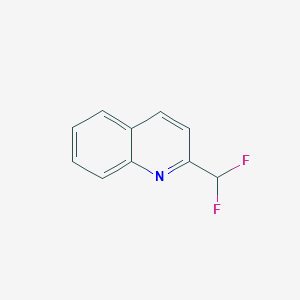

2-(Difluoromethyl)quinoline

Descripción general

Descripción

2-(Difluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)quinoline can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. This method typically involves a two-step process where N-alkylation is followed by cyclization . Another method includes the use of microwave irradiation, which promotes the reaction under solvent-free conditions, making it a greener alternative .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanostructured titanium dioxide photocatalysts under microwave irradiation has been reported to be effective . Additionally, solvent-free conditions and the use of recyclable catalysts like molecular iodine and silica gel are preferred to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.

Substitution: Reagents like sodium hydride and alkyl halides are frequently used in substitution reactions.

Major Products:

Oxidation: Quinoline-2,4-diones.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Properties

The incorporation of the difluoromethyl group into quinoline derivatives has shown promise in developing antiviral agents. Recent studies have demonstrated that 2-(difluoromethyl)quinoline derivatives exhibit potent activity against viruses, including SARS-CoV-2. For instance, quinolone-triazole conjugates synthesized with this moiety have been reported to possess high antiviral potency, surpassing standard reference drugs in efficacy against SARS-CoV-2 .

Drug Design and Discovery

The difluoromethyl group significantly enhances the lipophilicity and metabolic stability of quinoline-based compounds. This modification is crucial in drug design as it can improve the pharmacokinetic properties of lead compounds. The synthesis of various 3-difluoromethyl-quinoxalin-2-ones has been achieved through visible-light redox-catalyzed difluoromethylation, indicating a practical approach to creating biologically active molecules . These compounds have been identified as potential lead candidates for further development in pharmaceutical applications.

Potential for Anticancer Agents

Research indicates that difluoromethyl-substituted quinolines may also exhibit anticancer properties. The structural similarity to known heterocyclic amines, which are often implicated in carcinogenicity, suggests that careful modifications could yield compounds with selective cytotoxic effects against cancer cells while minimizing toxicity to normal cells .

Agrochemical Applications

Development of Agrochemical Ingredients

The synthesis of this compound derivatives has been explored for their potential use as agrochemical ingredients. Studies have shown that these compounds can enhance the effectiveness of pesticides and herbicides due to their improved stability and bioactivity. For example, bis(fluoroalkyl)quinoline-3-carboxylates have been developed as tools for creating novel agrochemicals, showcasing the versatility of difluoromethylated quinolines in agricultural applications .

Chemical Research and Development

Synthetic Methodologies

The difluoromethylation of quinoline derivatives has opened new avenues in synthetic organic chemistry. The development of efficient synthetic routes for producing this compound allows researchers to explore its reactivity and further functionalization possibilities. Recent advancements include metal-catalyzed reactions and photocatalytic methods that facilitate the introduction of the difluoromethyl group into various quinoline frameworks .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)quinoline involves its interaction with various molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can increase its binding affinity to enzymes and receptors . This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)quinoline

- 2-(Methyl)quinoline

- 2-(Chloromethyl)quinoline

Comparison: 2-(Difluoromethyl)quinoline is unique due to its difluoromethyl group, which provides distinct chemical and biological properties compared to its analogs. For instance, the difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, which can enhance its biological activity . Additionally, the presence of fluorine atoms can increase the compound’s metabolic stability and lipophilicity, making it more effective in certain applications .

Actividad Biológica

2-(Difluoromethyl)quinoline is a fluorinated derivative of quinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological potential, and comparative studies with related compounds.

This compound possesses a unique difluoromethyl group that enhances its chemical reactivity and biological interactions. This modification improves its ability to form hydrogen bonds, which is crucial for binding to various biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antiviral properties. For instance, research on quinoline analogs has shown effectiveness against Enterovirus D68 (EV-D68), with certain compounds demonstrating up to a tenfold increase in antiviral potency compared to earlier derivatives .

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. A series of studies reported that compounds similar to this compound displayed potent activity against multidrug-resistant Gram-positive bacteria, particularly Clostridium difficile. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial efficacy .

Anticancer Activity

The potential of this compound as an anticancer agent has been explored through various studies. Quinoline derivatives have been synthesized and tested for their antiproliferative effects against several cancer cell lines, including A549 (lung cancer), Caco-2 (colorectal cancer), and MDA-MB-231 (breast cancer). These compounds were found to inhibit cell growth significantly, indicating their potential as therapeutic agents in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity through hydrogen bonding, which is critical for enzyme inhibition and receptor binding. This mechanism is particularly relevant in the context of antiviral and anticancer activities where precise molecular interactions dictate efficacy.

Comparative Analysis

A comparative analysis of this compound with other quinoline derivatives highlights its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)quinoline | Contains trifluoromethyl group | Moderate antiviral activity |

| 2-(Methyl)quinoline | Methyl substitution | Limited antibacterial properties |

| 7-Bromo-2-(difluoromethyl)quinoline | Bromine substitution along with difluoromethyl group | Enhanced antiviral properties against HCV |

This table illustrates how the difluoromethyl substitution in this compound contributes to its superior biological activity compared to other analogs.

Case Studies

- Antiviral Efficacy Against EV-D68 :

- Antibacterial Properties Against C. difficile :

- Anticancer Activity :

Propiedades

IUPAC Name |

2-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSLQVUFNFDCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599429 | |

| Record name | 2-(Difluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075184-01-8 | |

| Record name | 2-(Difluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.